2-Ethyl-4,6-dihydroxybenzoic acid

Übersicht

Beschreibung

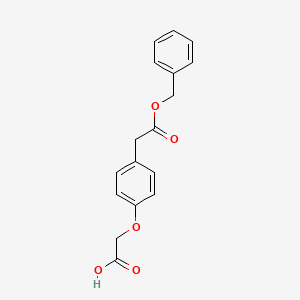

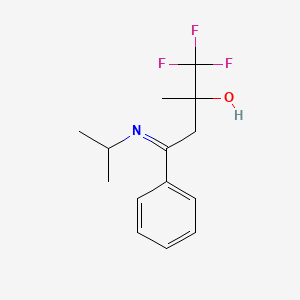

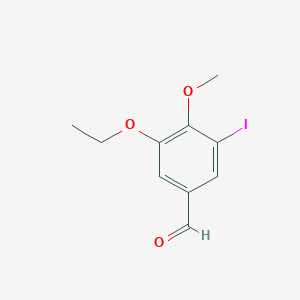

2-Ethyl-4,6-dihydroxybenzoic acid is a compound with the CAS Number: 4299-73-4 . It has a molecular weight of 182.18 . It is a type of hydroxybenzoic acid, which are a prominent kind of phenolic acids . These acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Molecular Structure Analysis

The InChI code for 2-Ethyl-4,6-dihydroxybenzoic acid is 1S/C9H10O4/c1-2-5-3-6 (10)4-7 (11)8 (5)9 (12)13/h3-4,10-11H,2H2,1H3, (H,12,13) . This indicates the presence of an ethyl group attached to the benzene ring of the dihydroxybenzoic acid .Physical And Chemical Properties Analysis

2-Ethyl-4,6-dihydroxybenzoic acid has a melting point of 168-169 .Wissenschaftliche Forschungsanwendungen

Environmental Fate and Behavior of Parabens

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various consumer products. Studies have focused on their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that effectively remove parabens, these compounds are consistently found in low concentrations in effluents, surface water, and sediments. This persistence is attributed to continuous environmental introduction through product usage. Methylparaben and propylparaben are the most prevalent, reflecting their common inclusion in consumer products. Research also highlights the formation of chlorinated by-products through reactions with free chlorine, raising concerns about their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Properties of Hydroxybenzoic Acids

Hydroxybenzoic acids, such as vanillic acid, have been recognized for their antioxidant, anti-inflammatory, and neuroprotective properties. These compounds are investigated for their potential in treating diseases characterized by oxidative stress. Vanillic acid, in particular, has been explored for its broad applications across various sectors, including its effectiveness in cosmetics and as a flavoring agent. The compound's pharmacological impact on neurodegeneration induced by oxidative stress has garnered attention, suggesting its utility in disease treatment strategies (Ingole et al., 2021).

Analytical Methods for Antioxidant Activity Assessment

The evaluation of antioxidant activity is crucial for understanding the therapeutic potential of compounds like 2-Ethyl-4,6-dihydroxybenzoic acid. Several analytical methods, such as ORAC, HORAC, TRAP, CUPRAC, and FRAP assays, are employed to determine the antioxidant capacity of compounds. These methods, based on chemical reactions monitored through spectrophotometry, have been applied successfully to assess the antioxidant capacity of complex samples. This approach helps clarify the operating mechanisms and kinetics of antioxidant processes, offering insights into the therapeutic applications of hydroxybenzoic acids and their derivatives (Munteanu & Apetrei, 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that hydroxybenzoic acids, a group to which this compound belongs, have a wide range of targets due to their biochemical and antioxidant capabilities .

Mode of Action

Hydroxybenzoic acids are known to influence metabolism, cellular signaling, and gene expression . They can activate various signaling pathways, leading to the expression of antioxidant enzymes, thereby decreasing oxidative stress .

Biochemical Pathways

They can activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .

Pharmacokinetics

The pharmacokinetic properties of hydroxybenzoic acids, in general, are an active area of research .

Result of Action

Hydroxybenzoic acids are known to have anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

The action of hydroxybenzoic acids can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Eigenschaften

IUPAC Name |

2-ethyl-4,6-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-5-3-6(10)4-7(11)8(5)9(12)13/h3-4,10-11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUDHBSIWKKKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,6-dihydroxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)